Enhanced Photoinitiator Efficiency in UV-Curable Systems
Bis(3,4-dimethoxyphenyl)methanone exhibits a strong absorption band between 300 and 375 nm, with its π,π* triplet excited state being selectively populated in methanol [1]. This spectral characteristic is crucial for its function as a Type II photoinitiator, enabling efficient energy transfer to co-initiators for radical generation . While direct comparative curing rate data against other tetramethoxy isomers is limited in public literature, its specific absorption profile is a key differentiator from benzophenone itself, which has a different absorption maximum and lower molar absorptivity in this region.
| Evidence Dimension | UV-Vis Absorption Maximum (λmax) |
|---|---|
| Target Compound Data | Strong absorption between 300-375 nm (methanol) [1] |
| Comparator Or Baseline | Benzophenone: λmax ~250-260 nm |
| Quantified Difference | Spectral shift of ~50-125 nm into longer wavelengths |
| Conditions | Spectrophotometric analysis in methanol |
Why This Matters
A red-shifted absorption allows for more efficient use of standard mercury vapor lamp emission lines (e.g., 365 nm), a critical performance metric for formulators of UV-curable coatings and inks.
- [1] Scite. A Tetramethoxybenzophenone as Efficient Triplet Photocatalyst for the Transformation of Diazo Compounds. View Source
